molecular formula C11H18N4O B2534044 1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1894394-28-5

1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2534044
CAS No.: 1894394-28-5
M. Wt: 222.292
InChI Key: YJAMFTCAMZRJFO-UHFFFAOYSA-N
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Description

1-Ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a piperidine-1-carbonyl group at position 4, and an amine group at position 5 of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-5-amine with piperidine-1-carbonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine-1-carbonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazoles and their derivatives.

Scientific Research Applications

1-Ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or biological effects.

For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can result in the modulation of metabolic pathways, which may be beneficial in treating certain diseases.

Comparison with Similar Compounds

1-Ethyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine: This compound differs by the position of the piperidine-1-carbonyl group, which can affect its reactivity and biological activity.

    1-Methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine: The presence of a methyl group instead of an ethyl group can influence the compound’s physical and chemical properties, such as solubility and stability.

    1-Ethyl-4-(morpholine-1-carbonyl)-1H-pyrazol-5-amine: The replacement of the piperidine ring with a morpholine ring can alter the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-15-10(12)9(8-13-15)11(16)14-6-4-3-5-7-14/h8H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAMFTCAMZRJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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